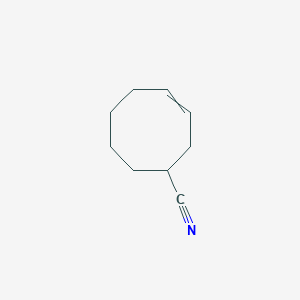

Cyclooct-3-ene-1-carbonitrile

Description

Contextualizing Cyclooctene (B146475) Frameworks in Contemporary Synthetic Endeavors

The cyclooctene moiety is a foundational structure in modern organic synthesis, primarily due to the inherent ring strain and diverse conformational possibilities of the eight-membered ring. This ring system is prevalent in a number of architecturally complex natural products, and its synthesis has been a significant challenge and focus of research. acs.org The controlled synthesis of natural products containing cyclooctane (B165968) moieties is considered a formidable task in organic chemistry. acs.org

One of the most significant applications of cyclooctene derivatives, particularly trans-cyclooctenes, is in the field of bioorthogonal chemistry. nih.gov These strained alkenes exhibit remarkable reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a type of "click chemistry" that can proceed with exceptional speed and selectivity within biological systems without interfering with native processes. nih.govtcichemicals.comnih.govacs.org This has led to their widespread use in labeling and manipulating biomolecules, pretargeted imaging and therapy, and the development of targeted drug delivery systems. nih.govresearchgate.net The high reactivity of trans-cyclooctenes is a direct consequence of their significant ring strain. unimi.it

Beyond bioorthogonal applications, cyclooctene and its derivatives are versatile building blocks. They serve as ligands in organometallic complexes, facilitating a variety of catalytic reactions. Furthermore, the double bond within the cyclooctene ring can be manipulated through various reactions such as epoxidation, reduction, and ozonolysis to yield other valuable chemical intermediates. tennessee.edu The ability to undergo ring-opening metathesis polymerization (ROMP) to produce polyoctenamers is another key industrial application. The development of cross-coupling methods has further expanded the synthetic utility of cyclooctenes, allowing for the introduction of a wide range of substituents and the creation of previously inaccessible derivatives. thieme-connect.com

The table below summarizes key applications of the cyclooctene framework.

Table 1: Applications of the Cyclooctene Framework in Organic Synthesis| Application Area | Description | Key Reactions/Concepts |

|---|---|---|

| Bioorthogonal Chemistry | Used for labeling and tracking biomolecules in living systems due to high, selective reactivity. nih.gov | Inverse Electron-Demand Diels-Alder (IEDDA) with tetrazines. nih.govtcichemicals.com |

| Natural Product Synthesis | Serves as a core structural motif in many complex natural products. acs.org | Various cyclization and functionalization strategies. |

| Polymer Chemistry | Monomer for producing specialty polymers with unique properties. | Ring-Opening Metathesis Polymerization (ROMP). |

| Organometallic Chemistry | Acts as a ligand to stabilize metal centers in catalysts. | Ligand for transition metal complexes. |

| Synthetic Intermediates | Can be transformed into other functionalized molecules. | Epoxidation, ozonolysis, cross-coupling reactions. thieme-connect.com |

Significance of the Nitrile Functionality in Cyclic Systems for Research

The nitrile, or cyano (-C≡N), group is a highly valuable functional group in organic synthesis due to its unique electronic properties and exceptional versatility. researchgate.netresearchgate.net Although it can be perceived as a relatively simple functional group, its ability to be transformed into a wide array of other functionalities makes it a powerful synthetic handle. researchgate.netresearchgate.netebsco.com

In the context of cyclic systems like Cyclooct-3-ene-1-carbonitrile, the nitrile group offers several strategic advantages. It is a strong electron-withdrawing group, which influences the reactivity of adjacent atoms. numberanalytics.com The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to participate in a diverse range of reactions. researchgate.netresearchgate.net

One of the most important applications of the nitrile group is its role as a precursor to other functional groups. Through hydrolysis, a nitrile can be converted first to an amide and then to a carboxylic acid. libretexts.orgwikipedia.org Reduction of a nitrile, typically with a powerful reducing agent like lithium aluminum hydride, yields a primary amine. libretexts.orgwikipedia.org Milder reducing agents can afford an imine, which can be further reacted or hydrolyzed to an aldehyde. ebsco.com Additionally, nitriles can react with organometallic reagents, such as Grignard reagents, to produce ketones. libretexts.org

The nitrile group can also participate directly in the formation of new carbon-carbon and carbon-heteroatom bonds. The C-H bond adjacent to the nitrile is acidic and can be deprotonated to form a nitrile-stabilized carbanion. wikipedia.orgnih.gov These metalated nitriles are potent nucleophiles, valued for their small steric footprint, which allows them to participate in alkylations even in sterically hindered environments. nih.gov Furthermore, nitriles are known to undergo various cycloaddition reactions, serving as dipolarophiles or dienophiles to construct complex heterocyclic and carbocyclic frameworks. researchgate.netnumberanalytics.comlongdom.org

The table below details the primary synthetic transformations of the nitrile group.

Table 2: Key Synthetic Transformations of the Nitrile Functional Group| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (via amide intermediate) libretexts.orgwikipedia.org |

| Reduction (strong) | LiAlH₄, then H₂O | Primary Amine libretexts.orgwikipedia.org |

| Reduction (mild) | DIBAL-H, then H₂O | Aldehyde (via imine intermediate) ebsco.com |

| Reaction with Organometallics | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone libretexts.org |

| Deprotonation & Alkylation | Strong Base (e.g., LDA), then R-X | α-Alkylated Nitrile nih.gov |

| Cycloaddition | Dienes, Azides, etc. | Carbocycles and Heterocycles researchgate.netnumberanalytics.comlongdom.org |

Historical Development of Research on this compound and Related Structures

The historical development of research on this compound is intrinsically linked to the broader exploration of medium-sized rings and the chemistry of nitriles. The study of nitriles began in the mid-19th century, with Hermann Fehling's synthesis of benzonitrile (B105546) in 1844, which established the foundation for understanding this class of compounds. longdom.org

The chemistry of cyclooctene, particularly the more strained trans-isomer, saw significant developments in the mid-20th century. trans-Cyclooctene (B1233481) was first synthesized in 1950, and its separation from the cis-isomer was achieved in 1953 through the formation of a silver nitrate (B79036) complex. nih.govnih.gov These early studies highlighted the unusual reactivity and structural properties of eight-membered rings. nih.gov The development of photochemical methods for the isomerization of cis-cyclooctenes to their trans-counterparts, pioneered by Inoue, was a major breakthrough that made these highly reactive species more accessible for study. nih.gov

While specific early reports on this compound are scarce, its conceptual synthesis can be traced to well-established reactions. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provides a powerful method for constructing six-membered rings and is a cornerstone of modern organic synthesis. wikipedia.orgmdpi.com The synthesis of the related 3-cyclohexene-1-carbonitrile (B86777) via the Diels-Alder reaction of butadiene and acrylonitrile (B1666552) is a classic example that suggests a potential analogous [4+2] cycloaddition pathway to form substituted cyclooctene rings, although constructing an eight-membered ring this way is more complex.

The modern era of research on related structures has been dominated by the application of functionalized cyclooctenes in bioorthogonal chemistry, a field that has blossomed since the early 2000s. nih.govnih.govacs.org This has driven the development of new synthetic routes to a wide variety of substituted cyclooctenes, although the focus has largely been on derivatives that can be readily conjugated to biomolecules, such as those bearing alcohol or amine functionalities. nih.govtennessee.eduacs.org The specific research trajectory for this compound itself remains a niche area, with its utility primarily appreciated by synthetic chemists looking to leverage the unique and combined reactivity of its constituent functional groups for the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

183442-14-0 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

cyclooct-3-ene-1-carbonitrile |

InChI |

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-7H2 |

InChI Key |

UITXDFKVMVTTBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC=CC1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Cyclooct 3 Ene 1 Carbonitrile

Direct Synthetic Pathways to Cyclooct-3-ene-1-carbonitrile

Direct methods focus on the introduction of the carbonitrile group in one of the final steps of the synthesis, targeting either the cyclooctene (B146475) hydrocarbon or a ketone precursor.

Cyanation Reactions for Cyclooctene Systems

The direct cyanation of a cyclooctene system can be achieved through nucleophilic substitution of a suitable leaving group, such as a halide, with a cyanide salt. While a direct synthesis for the 3-ene isomer is not explicitly detailed in the reviewed literature, a robust method for the isomeric (Z)-cyclooct-4-ene-1-carbonitrile has been described, which serves as a strong procedural precedent.

This synthesis commences with the commercially available (1Z,5Z)-cycloocta-1,5-diene. Treatment with hydrogen bromide in acetic acid leads to the formation of (Z)-5-bromocyclooct-1-ene. universiteitleiden.nl Subsequent reaction of this bromo-intermediate with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, yields the desired nitrile via an SN2 reaction. universiteitleiden.nl

A plausible reaction scheme is detailed below:

Scheme 1: Synthesis of (Z)-Cyclooct-4-ene-1-carbonitrile

(1Z,5Z)-Cycloocta-1,5-diene is treated with HBr in acetic acid to yield (Z)-5-Bromocyclooct-1-ene .

The resulting bromide is reacted with NaCN in DMSO at 100°C to produce (Z)-Cyclooct-4-ene-1-carbonitrile . universiteitleiden.nl

| Step | Reactant | Reagents and Conditions | Product | Yield |

| 1 | (1Z,5Z)-Cycloocta-1,5-diene | HBr (33% w/w in AcOH), 0°C to rt, 72 h | (Z)-5-Bromocyclooct-1-ene | 99% (crude) |

| 2 | (Z)-5-Bromocyclooct-1-ene | NaCN, Anhydrous DMSO, 100°C, 4 h | (Z)-Cyclooct-4-ene-1-carbonitrile | 56% (crude) |

Table 1: Reaction data for the synthesis of (Z)-Cyclooct-4-ene-1-carbonitrile. universiteitleiden.nl

This methodology highlights a viable pathway to cyclooctene carbonitriles. Adapting this for the synthesis of the 3-ene isomer would require starting with a precursor having the leaving group at the appropriate position on the cyclooct-3-ene ring.

Transformation of Cyclooctene Ketones as Precursors

Another direct approach involves the conversion of a cyclooctene ketone into the corresponding nitrile. The synthesis of cyclooct-3-enyl ketones, such as 1-cyclooct-3-enylethanone, can be achieved via Friedel-Crafts acylation of cyclooctene with reagents like acetic anhydride (B1165640) in the presence of a Lewis acid. acs.organtpedia.com

While the literature reviewed does not provide a specific example of converting 1-cyclooct-3-enylethanone directly to this compound, established methods for ketone-to-nitrile transformations can be proposed. A common strategy involves the use of tosylhydrazones. The ketone is first reacted with tosylhydrazide to form the corresponding tosylhydrazone. This intermediate can then be treated with a cyanide source, such as potassium cyanide, to yield the nitrile. This transformation is known as the van Leusen reaction. organic-chemistry.org

Proposed Scheme 2: Hypothetical Conversion of a Cyclooctene Ketone to the Nitrile

1-Cyclooct-3-enylethanone is reacted with tosylhydrazide to form the tosylhydrazone intermediate.

The tosylhydrazone is then treated with a cyanide source to yield This compound .

Further research would be required to optimize the conditions for this specific substrate.

Synthesis via Functional Group Interconversions on Cyclooctene Derivatives

This strategy involves the synthesis of a functionalized cyclooctene derivative, such as an ester or an amine, which is then converted into the target nitrile group in subsequent steps.

Derivatization of Cyclooct-4-ene-1-carboxylate Esters to Nitrile Precursors

Ethyl cyclooct-4-ene-1-carboxylate is an accessible intermediate that can serve as a precursor for the nitrile. Its synthesis can be accomplished through various means, including the palladium-catalyzed carbonylation of cycloocta-1,5-diene.

The conversion of this ester to the nitrile can be envisioned through a standard, multi-step sequence:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, (Z)-cyclooct-4-ene-1-carboxylic acid, under basic conditions (e.g., using potassium hydroxide). universiteitleiden.nl

Amidation: The resulting carboxylic acid is then converted into the primary amide, (Z)-cyclooct-4-ene-1-carboxamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with ammonia (B1221849).

Dehydration: Finally, the primary amide is dehydrated to yield the nitrile. A wide variety of dehydrating agents are effective for this transformation, including thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or more modern reagents. rsc.orglibretexts.org

| Step | Starting Material | Transformation | Key Reagents |

| 1 | Ethyl cyclooct-4-ene-1-carboxylate | Ester Hydrolysis | KOH, EtOH/H₂O |

| 2 | Cyclooct-4-ene-1-carboxylic acid | Amidation | 1. SOCl₂ or (COCl)₂ 2. NH₃ |

| 3 | Cyclooct-4-ene-1-carboxamide | Dehydration | SOCl₂, POCl₃, or other dehydrating agents |

Table 2: Proposed reaction sequence from a carboxylate ester to a nitrile.

This route provides the isomeric cyclooct-4-ene-1-carbonitrile. Obtaining the 3-ene isomer would necessitate either starting with an ester that already possesses the double bond at the 3-position or developing an effective method for isomerizing the double bond. A study on the reaction of ethyl (cyclooct-3-enylidene)acetate, which has the double bond in the desired location, with boron trifluoride etherate resulted in an inseparable mixture of products, indicating that such systems can be prone to complex rearrangements under Lewis acidic conditions. wikipedia.org

Approaches from Other Functionalized Cyclooctene Intermediates

A highly promising approach for synthesizing this compound involves starting from an intermediate that already contains the correct double bond placement. The synthesis of methyl (1S,2R,Z)-2-aminocyclooct-3-ene-1-carboxylate has been reported, starting from a bicyclic β-lactam. mdpi.com

The presence of the amino group at the 2-position offers a direct handle for its conversion to a nitrile via a Sandmeyer-type reaction. wikipedia.orgbyjus.comnih.gov This classic transformation involves the diazotization of a primary amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide catalyst.

Proposed Scheme 3: Synthesis from an Aminocyclooctene Ester

The ester group of methyl (1S,2R,Z)-2-aminocyclooct-3-ene-1-carboxylate would first need to be removed, for instance, by reduction to the corresponding alcohol or by decarboxylation, to yield a 2-aminocyclooct-3-ene derivative.

The resulting primary amine would then be subjected to diazotization conditions (e.g., NaNO₂, HCl).

The in situ generated diazonium salt would then be treated with copper(I) cyanide (CuCN) to furnish This compound .

This pathway is advantageous as it begins with a substrate possessing the desired C3-C4 double bond, potentially avoiding issues with isomerization.

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific enantiomers or diastereomers of this compound requires the use of stereoselective methods. While specific procedures for this exact molecule are not prominent, general principles of asymmetric synthesis can be applied to the cyclooctene framework. acs.orgnih.gov

Stereocontrol can be introduced at various stages of the synthetic sequences described above:

Chiral Catalysis: The use of chiral catalysts, for instance in the acylation of cyclooctene to form a ketone precursor (Section 2.1.2), could potentially set the stereocenter at C1.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Starting from Chiral Precursors: Syntheses can begin from enantiomerically pure starting materials. For example, enzymatic resolutions can provide chiral cyclooctene derivatives, such as enantiopure (Z)-cyclooct-5-en-1,2-diol, which can then be elaborated into the target molecule, carrying the stereochemical information forward. mdpi.com

The synthesis of functionalized trans-cyclooctenes, which are inherently chiral due to their strained geometry, often employs photochemical isomerization of cis-isomers, sometimes using flow chemistry setups to selectively isolate the trans-product. Similar principles could be explored for controlling the stereochemistry of substituted cis-cyclooctenes. The synthesis of specific stereoisomers of functionalized cyclooctenes, such as aminocyclooctanetriols, has been achieved starting from cis,cis-1,3-cyclooctadiene, demonstrating that complex stereochemical arrays can be constructed on the eight-membered ring through carefully planned multi-step sequences. nih.gov

Control of Geometric Isomerism (cis/trans) in Cyclooctene Synthesis

Geometric isomerism in cyclooctene is a critical aspect of its chemistry, with the cis and trans (or E/Z) isomers displaying markedly different properties and stability. The cis-isomer is substantially more stable than the highly strained trans-isomer. researchgate.net Consequently, thermodynamic equilibrium heavily favors the cis configuration, making the synthesis and isolation of the trans-isomer a significant challenge that requires specialized techniques.

Early synthetic methods, such as the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, typically yield a mixture of cis- and trans-cyclooctenes. orgsyn.orgnih.gov The separation of these isomers was historically achieved by selective complexation of the trans-isomer with aqueous silver nitrate (B79036) (AgNO₃), which forms a water-soluble complex, allowing the cis-isomer to be removed with a nonpolar solvent. orgsyn.orgnih.gov

Modern approaches have refined this principle, primarily employing photochemical isomerization. This technique involves irradiating a solution of a cis-cyclooctene derivative, often in the presence of a singlet sensitizer (B1316253) like methyl benzoate (B1203000), with UV light (e.g., at 254 nm). nih.govtennessee.edu During irradiation, an equilibrium between the cis and trans forms is established. To drive the reaction toward the thermodynamically unfavorable trans-isomer, the product must be actively removed from the reaction mixture as it forms. This is accomplished by continuously passing the mixture through a column packed with silica (B1680970) gel impregnated with silver nitrate. nih.govtennessee.edu The silver(I) ions selectively complex with the strained double bond of the trans-cyclooctene (B1233481), retaining it on the column, while the unreacted cis-isomer is returned to the reaction flask for further irradiation. nih.gov After the consumption of the starting material, the pure trans-isomer is liberated from the silver nitrate complex by treatment with a competing ligand, such as ammonia (in the form of NH₄OH). orgsyn.orgnih.gov

Table 1: Comparison of Methodologies for trans-Cyclooctene Synthesis

| Method | Principle | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hofmann Elimination | Base-induced elimination of a quaternary ammonium (B1175870) salt. | N,N,N-trimethylcyclooctylammonium hydroxide, heat. | Classic, established method. | Produces a cis/trans mixture (e.g., ~40% cis / 60% trans), requires subsequent separation. | orgsyn.orgnih.gov |

| Photochemical Isomerization with Trapping | UV-light-driven isomerization of the cis-alkene, coupled with selective removal of the trans-product. | cis-Cyclooctene, UV light (254 nm), singlet sensitizer (e.g., methyl benzoate), AgNO₃ on silica gel. | Drives equilibrium to produce high yields of the pure trans-isomer. | Requires specialized photoreactor equipment and continuous processing for efficiency. | nih.govtennessee.edu |

Diastereoselective and Enantioselective Methodologies for Cyclooctene Systems

Beyond controlling geometric isomerism, achieving stereocontrol to form specific diastereomers and enantiomers of substituted cyclooctenes is crucial for applications in fields like bioorthogonal chemistry and asymmetric synthesis. The conformational complexity of the eight-membered ring makes stereoselective synthesis particularly demanding.

Diastereoselective Synthesis: A primary strategy for achieving diastereoselectivity involves the use of a prochiral cyclooctene precursor. For instance, the nucleophilic addition to a ketone, such as trans-cyclooct-4-enone, can be controlled to favor the formation of one diastereomer over another (e.g., axial vs. equatorial substitution). Research has shown that the addition of a hydride nucleophile to this ketone can exclusively yield the axial alcohol diastereomer. nih.govresearchgate.net This approach provides a divergent platform where different nucleophiles can be used to access a variety of diastereomerically enriched functionalized trans-cyclooctenes. researchgate.net

Enantioselective Synthesis: The synthesis of enantiomerically pure cyclooctenes can be approached through several routes. One method is the enantioselective photoisomerization of cis-cycloalkenes into their trans-isomers by using chiral aromatic esters as sensitizers. nih.gov This process transfers chirality from the sensitizer molecule to the product during the photochemical excitation and relaxation cycle.

Another common strategy is the resolution of a racemic mixture. google.com This involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like filtration or chromatography. Following separation, the chiral agent is removed to yield the individual enantiomers. google.com Furthermore, broader advances in asymmetric catalysis, such as copper-catalyzed borylative couplings and rhodium-catalyzed cyclopropanations, provide powerful toolkits for the stereoselective synthesis of complex cyclic systems, which can be adapted for cyclooctene derivatization. researchgate.netchemrxiv.org These methods utilize chiral ligands to control the stereochemical outcome of the reaction, often achieving high levels of both diastereoselectivity and enantioselectivity. researchgate.netchemrxiv.org

Table 2: Examples of Stereoselective Methodologies for Cyclooctene Systems

| Methodology | Substrate/Precursor | Key Features | Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Nucleophilic Addition | trans-Cyclooct-4-enone | Stereo-controlled addition of nucleophiles (e.g., hydrides). | Exclusively affords the axial-substituted diastereomer. | nih.govresearchgate.net |

| Enantioselective Photoisomerization | cis-Cycloalkenes | Use of chiral aromatic esters as sensitizers. | Direct conversion of cis-isomers to enantioenriched trans-isomers. | nih.gov |

| Enantiomeric Resolution | Racemic functionalized cyclooctene | Formation of diastereomeric salts with a chiral agent. | Separation of enantiomers; can achieve high enantiomeric excess (>99% ee). | google.com |

Flow Chemistry and Continuous Processing in Cyclooctene Synthesis

The synthesis of strained molecules like trans-cyclooctene derivatives benefits immensely from the application of flow chemistry and continuous processing. researchgate.net This technology offers significant advantages over traditional batch methods, including enhanced safety, superior reaction control, and improved scalability. researchgate.netmt.com

In the context of trans-cyclooctene synthesis, flow chemistry is perfectly suited for the photochemical isomerization process described previously. A typical setup consists of a pump that moves a solution of the cis-isomer and a sensitizer through narrow, UV-transparent tubing (e.g., FEP - fluorinated ethylene (B1197577) propylene) that is coiled around a high-intensity UV lamp. nih.gov This configuration ensures that the entire reaction volume receives uniform and efficient irradiation, a factor that is difficult to control in large-scale batch reactors.

The key advantage of the flow system is its integration with a continuous separation step. nih.gov As the irradiated solution exits the photoreactor coil, it is passed directly through a column containing AgNO₃-impregnated silica gel. nih.govresearchgate.net The trans-isomer is selectively trapped, while the unreacted cis-isomer is recycled back into the flow stream for another pass through the reactor. An alternative setup uses a liquid-liquid extraction system where an organic phase containing the cyclooctene mixture flows over an aqueous AgNO₃ solution, which selectively extracts the trans-isomer. nih.gov

This continuous process of reaction and separation is critical for obtaining trans-cyclooctenes in preparatively useful yields, as batch photoreactions often result in low yields due to the unfavorable isomeric equilibrium. nih.govresearchgate.net Flow chemistry enables the systematic tuning of parameters such as residence time, flow rate, and temperature, allowing for the optimization of reaction efficiency and throughput in a way that is not feasible with batch processing. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Processing for trans-Cyclooctene Photoisomerization

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Yield | Generally low, limited by reaction equilibrium. | High; continuous product removal drives the reaction to completion. | nih.govresearchgate.net |

| Scalability | Difficult; light penetration decreases in larger vessels. | Straightforward; achieved by running the system for longer or by "numbering-up" (parallel reactors). | researchgate.netresearchgate.net |

| Safety | Higher risk with large volumes of reagents. | Inherently safer due to small reaction volumes at any given time. | mt.com |

| Process Control | Limited control over uniform irradiation and temperature. | Precise control over residence time, temperature, and irradiation. | researchgate.net |

Advanced Reaction Mechanisms and Mechanistic Investigations Involving Cyclooct 3 Ene 1 Carbonitrile

Cycloaddition Reactions of Cyclooctene (B146475) Derivatives

Cycloaddition reactions are fundamental to the utility of cyclooctenes. The ring strain and geometry of these eight-membered rings dictate their participation in reactions that are often kinetically inaccessible for simpler alkenes.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions of Strained Cyclooctenes

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is arguably the most significant reaction involving strained cyclooctenes. nih.govnih.gov This reaction occurs between an electron-rich dienophile (the cyclooctene) and an electron-poor diene, typically a 1,2,4,5-tetrazine. nih.govunits.it The reaction is exceptionally fast and selective, proceeding without the need for catalysts, which makes it a premier bioorthogonal transformation. nih.gov The mechanism involves a [4+2] cycloaddition to form a bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen gas (N₂), yielding a stable dihydropyridazine (B8628806) product. nih.govd-nb.info The high rate is driven by the release of ring strain in the cyclooctene and a favorable, low-energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govrsc.org

The kinetics of the IEDDA ligation are highly tunable based on the structure of both the cyclooctene and the tetrazine. trans-Cyclooctenes are significantly more reactive than their cis-isomers due to their high degree of ring strain and twisted double bond, which raises the energy of the HOMO. nih.govnih.govnih.gov For instance, trans-cyclooctene (B1233481) reacts with certain tetrazines orders of magnitude faster than cis-cyclooctene. nih.gov

Further enhancements in reactivity have been achieved by fusing additional rings to the cyclooctene core to increase conformational strain. frontiersin.org These conformationally strained trans-cyclooctenes (sTCO) can achieve second-order rate constants up to 3,300,000 M⁻¹s⁻¹, making them some of the fastest bioorthogonal reagents known. rsc.orgresearchgate.netthno.org The choice of tetrazine is also critical; electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. nih.govrsc.org A variety of tetrazines, such as those substituted with pyridyl, phenyl, or other groups, have been profiled to balance reactivity with stability and solubility. nih.govthieme.de

Below is a table comparing the reaction rates of various cyclooctene derivatives with tetrazine partners, illustrating the profound impact of strain and structure on reactivity.

| Dienophile (Cyclooctene) | Diene (Tetrazine) | Second-Order Rate Constant (k₂) | Solvent/Conditions |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol:Water, 25°C nih.gov |

| Dioxolane-fused TCO (d-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 366,000 M⁻¹s⁻¹ | Water, 25°C rsc.org |

| Cyclopropane-fused TCO (sTCO) | Diphenyl-s-tetrazine derivative | 286,000 M⁻¹s⁻¹ | Water, 25°C thno.org |

| syn-sTCO-N₃ | Tetrazine-BODIPY | 37,000 M⁻¹s⁻¹ | 1:1 MeOH:H₂O thno.org |

| anti-sTCO-N₃ | Tetrazine-BODIPY | 33,000 M⁻¹s⁻¹ | 1:1 MeOH:H₂O thno.org |

This table is generated from published research data and is for illustrative purposes.

Substituents on the cyclooctene ring play a crucial role in modulating reaction kinetics. In a typical IEDDA reaction, the cyclooctene acts as the electron-rich partner. Therefore, installing electron-donating groups (EDGs) on the ring is expected to raise the HOMO energy of the alkene, narrowing the HOMO-LUMO gap with the tetrazine and increasing the reaction rate. nih.gov

Conversely, the presence of an electron-withdrawing group (EWG), such as the nitrile group in cyclooct-3-ene-1-carbonitrile, would lower the energy of the cyclooctene's HOMO. This increases the HOMO-LUMO energy gap, which is predicted to decrease the rate of the IEDDA reaction compared to an unsubstituted cyclooctene. nih.govfrontiersin.org This effect is a general principle in Diels-Alder reactions where dienophile reactivity is electronically matched to the diene. rsc.org While this suggests that this compound would be a less reactive dienophile in IEDDA chemistry, the dominant factor for reactivity remains the significant ring strain of the trans-isomer, which would still enable rapid cycloadditions. rsc.org

The position of the substituent also matters. In substituted trans-cyclooctenes, axial isomers have been shown to react faster than equatorial isomers. tcichemicals.com The regioselectivity of the cycloaddition can also be influenced by substituents, although in many cases with symmetrical tetrazines this is not a factor. For unsymmetrical tetrazines, the steric and electronic properties of the cyclooctene substituent would direct the orientation of the approach of the diene.

Reactivity Profiling with Tetrazines and Other Dienes

1,3-Dipolar Cycloadditions with Cyclooctynes

The concept of strain-promoted cycloaddition extends to cyclooctynes, which are highly reactive partners for 1,3-dipoles due to severe ring strain (approximately 18 kcal/mol). nih.gov This reaction, often termed Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of copper-free click chemistry. acs.org While the parent compound of this article is a cyclooctene, the chemistry of related cyclooctynes is relevant.

Cyclooctynes undergo facile 1,3-dipolar cycloadditions with a variety of dipoles, including azides, nitrile oxides, and diazo compounds. nih.govcdnsciencepub.com The reaction with azides produces stable triazoles and is widely used in bioconjugation. nih.gov Research has shown that other dipoles can be even more reactive; nitrile oxides, for instance, exhibit much faster kinetics with cyclooctynes than azides do. nih.gov Similarly, certain diazo compounds react with dibenzocyclooctyne with rate constants exceeding 10 M⁻¹s⁻¹, which is comparable to or greater than the rates seen with azides. cdnsciencepub.com

The reactivity of the 1,3-dipole is also tunable. For example, diazoalkanes containing adjacent electron-donating groups show enhanced reaction rates. cdnsciencepub.com Density functional theory (DFT) calculations have revealed that the high reactivity of cyclooctyne (B158145) is due to the low amount of energy required to distort the alkyne and the dipole into the transition-state geometry. acs.org

| 1,3-Dipole | Cyclooctyne Partner | Product Heterocycle | Relative Reactivity |

| Azide | Dibenzocyclooctyne (DIBO) | Triazole | Fast nih.govacs.org |

| Nitrile Oxide | Dibenzocyclooctyne (DIBO) | Isoxazole | Very Fast (Faster than azides) nih.gov |

| Diazo Compound | Dibenzocyclooctyne (DIBO) | Pyrazole | Fast (Comparable to or faster than azides) cdnsciencepub.comcdnsciencepub.com |

| Nitrone | Strained-trans-cyclooctene (s-TCO) | Isoxazolidine | Fast researchgate.net |

This table provides a qualitative comparison of reactivity for different 1,3-dipoles with strained cycloalkynes/alkenes.

Intramolecular Cycloaddition Reactions in Cyclooctene Systems

When a diene or 1,3-dipole is tethered to the cyclooctene ring, intramolecular cycloadditions can occur, providing rapid access to complex polycyclic systems. nih.gov The feasibility and stereochemical outcome of these reactions are highly dependent on the length and nature of the tether connecting the two reactive moieties.

An important example in a related system involves the intramolecular cycloaddition of an eight-membered cyclic nitrone, which was used to construct a 2-azabicyclo[3.3.1]nonane framework as a key step in the formal synthesis of the complex natural product Sarain A. researchgate.net Such transannular reactions in cyclooctene derivatives are driven by the proximity of the reacting groups and the favorable release of ring strain upon forming more stable bicyclic structures. nih.gov For a molecule like this compound, if a diene or dipolar group were introduced elsewhere on the ring system, it could be engineered to undergo a stereospecific intramolecular cyclization.

Isomerization and Rearrangement Mechanisms in Cyclooctene Chemistry

The cyclooctene framework is susceptible to various isomerization and rearrangement reactions, often driven by thermodynamics, catalysis, or photochemical energy. A primary process is the cis-trans isomerization of the double bond. The trans-isomer is thermodynamically less stable than the cis-isomer, and its conversion back to the cis form can be catalyzed by radicals or occur thermally. nih.govdatapdf.comacs.org This isomerization is a critical consideration in applications like bioorthogonal chemistry, as the cis-isomer is significantly less reactive in IEDDA reactions. nih.gov Studies have shown that components in cell culture media, such as degradation products of thiamine, can catalyze this isomerization, complicating in vitro experiments. acs.org Photochemical methods, often using a sensitizer (B1316253), can be employed to convert the more stable cis-cyclooctenes into the highly reactive trans-isomers for synthetic purposes. nih.govresearchgate.netrsc.org

Rearrangements that alter the carbon skeleton are also known. For example, the Tiffeneau–Demjanov rearrangement allows for the one-carbon ring expansion of cycloalkanols, and this chemistry is applicable to cyclooctane (B165968) systems. wikipedia.org Another relevant transformation is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane (B1198618) ring expands to a cyclopentene (B43876) ring; this has been used in cyclooctane systems to generate [5.5]-fused bicyclic products. wikipedia.org In the context of this compound, acid-catalyzed conditions could potentially lead to double bond migration or other rearrangements. For instance, attempts to form cyclooctene ethers from cyclooctenol precursors using acid catalysis have been shown to produce rearrangement byproducts. rsc.org Furthermore, ring-closing metathesis reactions used to form cyclooctene rings can sometimes lead to rearrangements, especially at higher temperatures. nih.gov

Photoisomerization (Z→E) of Cyclooctene Derivatives

The conversion of the thermodynamically more stable (Z)-isomer of cyclooctene derivatives to the highly strained and reactive (E)-isomer is a key transformation, primarily achieved through photochemical methods. This process is crucial for accessing trans-cyclooctenes, which are valuable intermediates in bioorthogonal chemistry. researchgate.netnih.gov

The photoisomerization is typically conducted by irradiating a solution of the (Z)-cyclooctene derivative with UV light, often at 254 nm, in the presence of a singlet sensitizer such as methyl benzoate (B1203000) or chiral aromatic esters. nih.govnih.gov The proposed mechanism involves the formation of a singlet excited state of the sensitizer, which then forms a diastereomeric exciplex with the (Z)-cyclooctene. nih.gov This exciplex can then decay to the ground state, yielding a mixture of the (Z)- and (E)-isomers.

To drive the equilibrium towards the desired (E)-isomer, a continuous flow system is often employed. In this setup, the reaction mixture is circulated through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.govnih.gov The strained (E)-isomer is selectively complexed and retained by the silver(I) ions, while the (Z)-isomer is returned to the photoreactor for further irradiation. nih.gov This method significantly improves the yield of the trans-isomer.

Enantiodifferentiating photoisomerization has been achieved using chiral sensitizers. For instance, chiral aromatic amides and esters have been used to induce asymmetry, yielding optically active (E)-cyclooctenes. nih.govrsc.org Furthermore, novel sensitizing hosts like cyclodextrin (B1172386) nanosponges and even biomolecules such as nucleosides and DNA have been demonstrated to function as chiral photosensitizers, opening new avenues for asymmetric synthesis. beilstein-journals.orgoup.com The enantiomeric excess (ee) in these reactions can be influenced by factors like solvent polarity and temperature. rsc.org

| Photoisomerization System | Sensitizer/Host | Key Features | Reference |

| Flow Photoreactor | Methyl Benzoate / AgNO₃-Silica | Selective retention of (E)-isomer, improved yield. | nih.govnih.gov |

| Enantiodifferentiating Isomerization | Chiral Aromatic Esters/Amides | Production of optically active (E)-cyclooctenes. | nih.govrsc.org |

| Supramolecular Photochirogenesis | Cyclodextrin Nanosponge (CDNS) | pH and solvent-dependent control of product chirality and ee. | beilstein-journals.org |

| Biocatalytic Photosensitization | Nucleosides and Calf Thymus DNA (ctDNA) | Use of biological macromolecules as chiral sensitizers in aqueous solution. | oup.com |

Acid-Catalyzed Rearrangements

The cyclooctene ring system is susceptible to various rearrangements under acidic conditions, often leading to complex polycyclic structures through transannular cyclizations. These reactions are typically initiated by the protonation of the double bond or an existing functional group, generating a carbocationic intermediate that undergoes subsequent intramolecular reactions.

For example, the acid-catalyzed transannular cyclization of benzannulated cyclooctene alcohols can produce tetrahydroindeno[1,2-a]indenes. researchgate.net Similarly, (E)-thiacyclooct-4-ene, a sulfur-containing analog, undergoes acid-catalyzed transannular cyclization. nih.gov The strain within the eight-membered ring provides a thermodynamic driving force for these ring-closing reactions.

Lewis acids can also trigger rearrangements. The activation of a cyclooctene trichloroimidate derivative with a Lewis acid can lead to various elimination and rearrangement pathways, including the formation of ionic intermediates that can be trapped to form cyclooctene ethers. rsc.org In the context of related cyclooctyne systems, such as biarylazacyclooctynones (BARAC), acid-catalyzed 5-endo-dig cycloisomerization has been observed, leading to tetracyclic products. researchgate.net This highlights the general propensity of eight-membered rings to undergo intramolecular cyclizations under acidic catalysis.

Thermal Rearrangements of Cyclooctene Scaffolds

Thermal rearrangements of cyclic systems are fundamental pericyclic reactions governed by orbital symmetry rules. While specific studies on this compound are not prevalent, the thermal behavior of related cyclooctene and strained-ring scaffolds provides significant mechanistic insight. These reactions often proceed through high-energy intermediates like diradicals or other strained cyclic structures. nih.govresearchgate.net

A relevant example is the thermal rearrangement of 4,6-fused cyclobutenamides. Upon heating, these compounds undergo an electrocyclic ring-opening to form a highly reactive cis,trans-cyclooctadienone intermediate. acs.org This strained intermediate is not isolated but rapidly undergoes a transannular, Nazarov-like cyclization to yield 5,5-bicyclic amido-dienes. acs.org

Other thermal processes in related systems include acs.orgrsc.org-sigmatropic rearrangements, as seen in the thermolysis of spiro[2.4]hepta-1,4,6-trienes, which rearrange to form bicyclo[3.2.0]hepta-1,3,6-trienes. uc.edu Molecular rearrangements involving acs.orgacs.org carbon shifts, such as the vinylcyclobutane-to-cyclohexene isomerization, are understood to proceed through conformationally flexible diradical intermediates. nih.govresearchgate.net These examples underscore that thermal activation of cyclooctene-containing scaffolds can initiate complex cascades of pericyclic reactions, driven by the release of ring strain.

Oxidation and Reduction Pathways in Cyclooctene Transformations

Epoxidation Reactions and Subsequent Ring-Opening Mechanisms

The double bond in cyclooctene derivatives is readily susceptible to epoxidation, forming a three-membered oxirane ring. This reaction is a cornerstone of synthetic chemistry, as the resulting epoxide is a versatile intermediate for further functionalization. The epoxidation of cyclooctene can be achieved with various oxidizing agents, including peracids like m-chloroperoxybenzoic acid (mCPBA) and catalytic systems such as methyltrioxorhenium (MTO) with hydrogen peroxide (H₂O₂). acs.org

The epoxidation of trans-cyclooctene is particularly interesting due to the high strain of the resulting trans-epoxide. Studies with the MTO/H₂O₂ system have shown that while the oxygen transfer is stereoselective, the trans-epoxide is unstable under the reaction conditions. acs.org It can undergo deoxygenation back to the olefin, isomerization to the more stable cis-epoxide, and hydrolytic ring-opening to form a cis-1,2-diol. acs.org

The ring-opening of epoxides can be catalyzed by either acid or base, and the regioselectivity of the reaction depends on the conditions and the substitution pattern of the epoxide. libretexts.org

Acid-Catalyzed Ring-Opening: The reaction proceeds via an Sₙ2-like mechanism. The nucleophile attacks the protonated epoxide, leading to a trans-1,2-disubstituted product. For asymmetric epoxides, the attack generally occurs at the more substituted carbon atom, reflecting some Sₙ1 character in the transition state. libretexts.org

Base-Catalyzed Ring-Opening: This reaction follows a standard Sₙ2 mechanism. The nucleophile attacks one of the epoxide carbons, with the alkoxide acting as the leaving group. In asymmetric epoxides, the attack occurs at the less sterically hindered carbon atom, also resulting in a trans product. libretexts.org

The strain of the epoxide ring is a major driving force for these ring-opening reactions. tdl.orgtdl.org This reactivity is harnessed in polymer chemistry, where cyclooctene-epoxide monomers are used in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with reactive epoxide side chains that can be subsequently modified. tdl.orgtdl.org

| Reaction | Conditions | Mechanism | Key Outcome | Reference |

| Epoxidation | mCPBA or MTO/H₂O₂ | Electrophilic addition | Formation of epoxide ring | acs.org |

| Acid-Catalyzed Ring-Opening | Aqueous Acid | Sₙ2-like | trans-diol, attack at more substituted carbon | libretexts.org |

| Base-Catalyzed Ring-Opening | Aqueous Base (e.g., OH⁻) | Sₙ2 | trans-diol, attack at less substituted carbon | libretexts.org |

| Enantioselective Ring-Opening | Cr(III)-salen catalyst, TMSN₃ | Bimetallic mechanism | Production of chiral azido-alcohols | scispace.com |

Hydrogenation and Related Ring-Opening Processes

The reduction of the double bond in cyclooctene derivatives is typically accomplished through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium on carbon (Pd/C), leading to the corresponding cyclooctane derivative. nih.gov

A significant related process is Ring-Opening Metathesis Polymerization (ROMP). In ROMP, a cyclic olefin monomer, such as a cyclooctene derivative, is polymerized using a metal alkylidene catalyst (e.g., Grubbs' or Schrock catalysts) to form a linear polyalkenamer. nih.govnih.gov This process is driven by the release of ring strain. The resulting unsaturated polymer can then be hydrogenated to yield a saturated, polyethylene-like material. nih.govresearchgate.net

The combination of ROMP and subsequent hydrogenation is a powerful tool for creating precisely structured polymers. For example, polymerizing 3-substituted cis-cyclooctenes followed by hydrogenation yields model linear low-density polyethylene (B3416737) (LLDPE) with substituents precisely placed on every eighth carbon atom of the polymer backbone. nih.gov The hydrogenation of these polymers is often carried out using reagents like p-toluenesulfonylhydrazide or diimide, especially when the steric bulk around the double bonds is significant. nih.gov While hydrogenation itself does not typically cause the cyclooctane ring to open, the related ROMP process is a fundamental ring-opening pathway in cyclooctene chemistry.

Radical Reaction Pathways in Cyclooctene Chemistry

Radical reactions provide a powerful means to form multiple carbon-carbon bonds and access complex molecular architectures from cyclooctene precursors. The stability of trans-cyclooctenes, for instance, can be compromised by radical pathways, and radical inhibitors like Trolox are sometimes used to suppress unwanted isomerization during storage or in certain reaction environments. researchgate.netnih.gov

One synthetic application involves tandem radical reactions to synthesize dienes, which can then undergo ring-closing metathesis (RCM) to form cyclooctenes. acs.org This strategy allows for the construction of the eight-membered ring from acyclic precursors through a sequence involving radical-mediated C-C bond formation.

The addition of radicals to the double bond of cyclooctenes is a well-established process. For example, the radical-chain addition of carbon tetrachloride (CCl₄) or chloroform (B151607) to cis-cyclooctene can be initiated photochemically or with radical initiators. acs.org These reactions typically involve transannular hydrogen shifts, leading to the formation of bicyclic products, demonstrating the close proximity of atoms across the eight-membered ring. The formation of a radical cation from dibenzo[a,e]cyclooctene (B1599389) has also been studied, indicating that the cyclooctene scaffold can participate in electron-transfer processes to generate radical intermediates. rsc.org

Metal-Catalyzed Transformations and C-H Activation Strategies in Cyclooctene Systems

The functionalization of carbocyclic systems like cyclooctene is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Metal-catalyzed transformations, particularly those involving the direct activation of otherwise inert carbon-hydrogen (C-H) bonds, offer an atom- and step-economical route to modify these scaffolds. acs.orgacs.org For a substrate such as this compound, the interplay between the alkene functionality and the nitrile group provides unique opportunities for selective, metal-catalyzed reactions. The development of catalysts based on precious metals like palladium, rhodium, and iridium has been pivotal in achieving high efficiency and selectivity in these transformations. mdpi.commdpi.com

Low-valent, electron-rich metals such as Rh(I) and Ir(I) typically react via oxidative addition into C-H bonds, whereas high-valent late transition metals like Pd(II), Rh(III), and Ir(III) often proceed through an electrophilic pathway known as concerted metalation-deprotonation (CMD). rsc.org The choice of metal, its oxidation state, and the coordinating ligands are all critical factors that determine the reaction's mechanism and outcome. rsc.org In the context of this compound, the nitrile moiety can potentially serve as a directing group, guiding the metal catalyst to a specific C-H bond to ensure regioselectivity, a common strategy in C-H activation. nih.govdmaiti.com

Palladium-Catalyzed Functionalization

Palladium is one of the most versatile metals for C-H activation and cross-coupling reactions. mdpi.comnih.gov Palladium(II) catalysts are widely used to functionalize both sp² and sp³ C-H bonds, often with the assistance of a directing group to ensure regiocontrol. nih.gov In a molecule like this compound, the nitrile group could act as such a directing element. Palladium-catalyzed reactions often follow a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Recent advances have focused on the development of palladium-catalyzed bridging C-H activation, where migratory insertion of an alkene, alkyne, or carbene promotes the activation of a nearby C-H bond. thieme-connect.com For instance, an aerobic oxidative cross-coupling of alkenes with polyfluorobenzenes has been achieved through palladium-catalyzed allylic C-H activation, providing a direct method to form valuable allylic C-C bonds. rsc.org Such a strategy could be directly applicable to the allylic positions of the cyclooctene ring in this compound.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Directing Group (Example) | Coupling Partner | Oxidant/Additive | Metal Source | Ref. |

|---|---|---|---|---|---|

| ortho-Arylation | Acetanilide | Arylsilanes | Cu(II)/F⁻ | Pd(OAc)₂ | nih.gov |

| ortho-Arylation | Pyridine | Arylboronic Acids | Ag₂CO₃ | Pd(OAc)₂ | nih.gov |

| C(sp³)–H Oxygenation | 8-Aminoquinoline | Acetic Acid | PhI(OAc)₂ | Pd(OAc)₂ | nih.gov |

| Allylic C-H Arylation | None (alkene substrate) | Polyfluorobenzenes | O₂ (air) | Pd(TFA)₂ | rsc.org |

| C(sp³)-H Alkylation | 8-Aminoquinoline | Alkyl Iodides | None | Pd(OAc)₂ | acs.org |

Rhodium-Catalyzed Transformations

Rhodium complexes are powerful catalysts for a range of transformations, including C-H activation, hydroformylation, and cycloaddition reactions. rsc.orgresearchgate.net The chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂, is a common air-sensitive precatalyst where the cyclooctene (coe) ligands are easily displaced, making it a versatile starting material for generating active catalytic species. wikipedia.orgnih.gov

Rhodium(III) catalysts, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective for C-H functionalization. rsc.org These systems can catalyze diverse transformations, and recent strategies have enabled such reactions to proceed at room temperature. rsc.org For instance, Rh(III)-catalyzed C-H activation has been employed in the synthesis of complex molecules like lithospermic acid. wikipedia.org Furthermore, rhodium catalysts are used in cycloaddition reactions, such as the (4+1) cycloaddition of α,β-unsaturated imines with terminal alkynes to form pyrroles, where a rhodium vinylidene intermediate is key. deepdyve.com

The hydroformylation of cyclooctene, catalyzed by rhodium complexes with phosphite (B83602) ligands, has been studied extensively. researchgate.net Research indicates that the rate-limiting step is the coordination of the cyclooctene to the rhodium center. researchgate.net

Table 2: Research Findings in Rhodium-Catalyzed Reactions of Cyclooctene

| Reaction | Catalyst System | Ligand/Additive | Conditions | Key Finding | Ref. |

|---|---|---|---|---|---|

| Hydroformylation | Rh(acac)(CO)₂ | Tris(2,4-di-tert-butylphenyl)phosphite | Toluene, 80°C, 45 bar (CO/H₂) | Rate limited by cyclooctene coordination | researchgate.net |

| C-H Activation | [RhCl(coe)₂]₂ | PCy₃ | Toluene, 40°C | C-C bond activation for amide homologation | nih.gov |

| Asymmetric 1,4-Addition | [Rh(acac)(C₂H₄)₂] | trans-Cyclooctene | THF, 30°C | Chiral trans-cyclooctene acts as an efficient ligand | researchgate.net |

| C-H Silylation | [RhCl(coe)₂]₂ / dppf | Norbornene (H₂ acceptor) | 100°C | Dehydrogenative C-Si coupling with arenes | rsc.org |

Iridium and Ruthenium C-H Activation Strategies

Iridium-based catalysts have shown remarkable activity, particularly in C-H borylation reactions. rsc.org Cationic Iridium(I) complexes, such as (PNP)Ir(I)(cyclooctene), can activate C-H bonds in haloarenes with high selectivity for the ortho position, a process directed by halogen coordination. nih.gov This demonstrates the principle of catalyst guidance that could be exploited by the nitrile group in this compound.

Ruthenium catalysts are also employed in C-H activation, although examples of such reactions under mild conditions are less common. rsc.org The RuH₂(CO)(PPh₃)₃ precatalyst has been used for the direct olefination of aromatic ketones. rsc.org In other applications, Ru-pincer complexes have been investigated for acceptorless dehydrogenation of cycloalkanes, showing the ability to convert cyclooctane to cyclooctene, albeit with low yields. mdpi.com

Spectroscopic and Structural Characterization of Cyclooct 3 Ene 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. ipb.ptresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. ipb.ptlongdom.org

Comprehensive ¹H NMR and ¹³C NMR Analysis of Cyclooct-3-ene-1-carbonitrile

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound. researchgate.net

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For derivatives of cyclooctene (B146475), the olefinic protons typically appear in the downfield region, while the aliphatic protons of the eight-membered ring produce complex multiplets in the upfield region. For instance, in 1-cyclooct-3-enylethanone, a related derivative, the olefinic protons (H-C(3) and H-C(4)) resonate as multiplets around 5.60-5.73 ppm. google.com The remaining methylene (B1212753) and methine protons of the cyclooctene ring appear as a series of multiplets between 1.40 and 2.57 ppm. google.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a derivative like 1-cyclooct-3-enylethanone, the olefinic carbons (C(3) and C(4)) show signals in the downfield region (around 127-132 ppm), while the aliphatic carbons of the cyclooctene ring resonate in the upfield region (approximately 24-53 ppm). google.com The carbon of the nitrile group in this compound itself would be expected to have a characteristic chemical shift in the range of 115-125 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a Cyclooct-3-ene Derivative (1-cyclooct-3-enylethanone)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-C(1) | 2.49-2.57 (m) | 52.66 (d) |

| H-C(2) | 2.38-2.47 (m) | 26.13 (t) |

| H-C(3) | 5.60 (dd) | 127.38 (d) |

| H-C(4) | 5.73 (m) | 131.48 (d) |

| Ring CH₂ | 1.40-2.30 (m) | 24.19 (t), 25.58 (t), 27.12 (t), 28.96 (t) |

| COCH₃ | 2.16 (s) | 28.08 (q), 211.20 (s) |

| Data adapted from a patent for 1-cyclooct-3-enylethanone. google.com The notation (m) indicates a multiplet, (dd) a doublet of doublets, (s) a singlet, (d) a doublet, (t) a triplet, and (q) a quartet. |

Application of Advanced 2D NMR Techniques (COSY, HMQC, HMBC, DEPT) for Stereochemical and Connectivity Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the stereochemistry and connectivity of this compound and its derivatives. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. longdom.org This is crucial for tracing the connectivity of the protons around the cyclooctene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT experiments are often run in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, simplifying the interpretation of the carbon spectrum. rsc.org

The combination of these advanced NMR methods allows for a complete and detailed structural elucidation of complex molecules like this compound, including the relative stereochemistry of the substituents on the flexible eight-membered ring. nottingham.ac.uk

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₃N, the expected exact mass is 135.10500 Da. chemsrc.com

In a typical electron ionization (EI) mass spectrum of a related cyclooctene derivative, such as 1-cyclooct-3-enylethanone, the molecular ion peak [M]⁺ is observed, confirming the molecular weight. google.com The fragmentation pattern provides clues about the structure. Common fragmentation pathways for cyclic alkenes involve retro-Diels-Alder reactions and successive losses of small neutral molecules. The fragmentation of this compound would likely involve the loss of the nitrile group and fragmentation of the cyclooctene ring, leading to a series of characteristic fragment ions.

Table 2: Representative Mass Spectrometry Data for a Cyclooct-3-ene Derivative (1-cyclooct-3-enylethanone)

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | 15 | [M]⁺ |

| 137 | 7 | [M - CH₃]⁺ |

| 109 | 35 | [M - COCH₃]⁺ |

| 67 | 100 | [C₅H₇]⁺ |

| Data adapted from a patent for 1-cyclooct-3-enylethanone. google.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide a wealth of structural information, including bond lengths, bond angles, and the conformation of the cyclooctene ring.

Studies on related hexahydrocycloocta[b]pyridine-3-carbonitriles have shown that the cyclooctane (B165968) ring can adopt a twisted boat-chair conformation in the solid state. scispace.com The crystal structure reveals how the molecules pack in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. scispace.com Such studies are crucial for understanding the stereochemistry and conformational preferences of these cyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.me The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C≡N Stretch: The most prominent and diagnostic peak for the nitrile group is the sharp and intense absorption corresponding to the C≡N triple bond stretch, which typically appears in the range of 2260-2220 cm⁻¹. spectroscopyonline.com For saturated nitriles, this peak is generally found between 2260 and 2240 cm⁻¹. spectroscopyonline.com

C=C Stretch: The carbon-carbon double bond of the cyclooctene ring will show a stretching vibration in the region of 1680-1640 cm⁻¹. libretexts.org

=C-H Stretch: The C-H bonds of the alkene (vinylic protons) will have a stretching absorption above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

C-H Stretch (aliphatic): The C-H bonds of the saturated part of the cyclooctene ring will show strong stretching absorptions in the region of 3000-2850 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260-2240 | Sharp, Intense |

| Alkene (C=C) | Stretch | 1680-1640 | Medium to Weak |

| Vinylic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Data compiled from general IR spectroscopy principles. spectroscopyonline.comlibretexts.org |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the relevant electronic transitions would be the π → π* transition of the carbon-carbon double bond and the n → σ* transition of the nitrile group.

The π → π* transition of an isolated double bond typically occurs at wavelengths below 200 nm. libretexts.org Conjugation with other chromophores, such as an aromatic ring or another double bond, would shift this absorption to longer wavelengths (a bathochromic shift). libretexts.org The nitrile group's absorption is generally weak and also found in the far UV region.

UV-Vis spectroscopy can also be a valuable tool for monitoring the progress of reactions involving these chromophores. nih.gov For example, in a reaction where the double bond of this compound is consumed, the disappearance of its characteristic absorbance could be tracked over time to determine reaction kinetics. nih.gov

Theoretical and Computational Chemistry Applied to Cyclooct 3 Ene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure of molecules and their reactive behavior. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.org A thorough search of scientific literature, however, did not yield any specific DFT studies conducted on the reaction mechanisms or transition states involving Cyclooct-3-ene-1-carbonitrile. While DFT has been extensively used to study cycloaddition reactions and other transformations in similar cyclic systems, no such data is available for the title compound. researchgate.netresearchgate.net

Ab Initio Calculations for Conformational Analysis and Strain Energy Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly reliable for determining molecular conformations and associated strain energies. rsc.org The conformational landscape of cyclic molecules like cyclooctene (B146475) derivatives is complex, and ab initio calculations would be invaluable for identifying the most stable conformers and quantifying the ring strain. Unfortunately, no published ab initio studies on the conformational analysis or strain energy of this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time, offering a dynamic picture of its flexibility and preferred shapes. Such simulations are particularly useful for large and flexible rings like cyclooctene. Despite the utility of this method, a search for molecular dynamics simulations specifically performed on this compound yielded no results.

Computational Insights into Reactivity and Selectivity in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, and computational chemistry plays a crucial role in understanding their reactivity and predicting stereochemical and regiochemical outcomes. researchgate.net Given the presence of a double bond, this compound would be expected to participate in various cycloaddition reactions. However, there are no specific computational studies in the literature that provide insights into the reactivity and selectivity of this compound in such reactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are routinely used to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of compounds. While general spectroscopic data for some cyclooctene derivatives may exist, no specific computational studies focused on predicting the spectroscopic properties of this compound have been found.

Synthetic Applications and Chemical Transformations of Cyclooct 3 Ene 1 Carbonitrile

Role as a Versatile Intermediate in Complex Organic Synthesis

The cyclooct-3-ene-1-carbonitrile framework is a key building block for constructing intricate molecular architectures. The eight-membered ring provides a flexible yet constrained topology that can be strategically manipulated. The double bond and the nitrile group offer two distinct points for chemical modification, allowing for stepwise or orthogonal synthetic strategies. For instance, the double bond can undergo various addition reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. This dual reactivity makes it a valuable precursor in the synthesis of polycyclic and heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

The synthesis of complex terpenes, for example, often involves the construction of [5-8] bicyclic ring systems. beilstein-journals.org Strategies for creating these structures frequently start with a functionalized cyclooctene (B146475) precursor. beilstein-journals.orgnih.gov The nitrile group in this compound can serve as a handle for the elaboration of a second ring, fused or bridged to the cyclooctene core.

Derivatization for the Synthesis of Novel Cyclic Compounds

The inherent functionality of this compound allows for its derivatization into a wide array of novel cyclic compounds. The interplay between the alkene and nitrile groups opens pathways to various bicyclic and heterocyclic systems.

The synthesis of functionalized amino acids is a significant area of organic chemistry, with applications in drug discovery and peptide science. Cyclooctene derivatives serve as precursors to unique cyclic amino acids that can be incorporated into peptides to induce specific conformations. While direct synthesis from this compound is not explicitly detailed in the provided results, a plausible pathway involves the transformation of the nitrile group into an amino group and a carboxylic acid. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, could yield an amino acid. Alternatively, reduction of the nitrile to an amine and subsequent oxidation of the allylic position could also lead to an amino acid structure.

The synthesis of bicyclic derivatives is another important application. Bicyclo[2.2.2]oct-2-ene, an isomer of cyclooctene, is a known building block in organic synthesis due to its rigid structure. ontosight.ai The flexible cyclooctene ring can be induced to form such bicyclic systems through transannular reactions. Furthermore, the synthesis of bicyclo[6.1.0]nonene precursors for bioorthogonal reagents highlights the utility of cyclooctene frameworks in creating strained bicyclic systems. acs.org The nitrile group of this compound could direct such cyclizations or be retained as a functional handle in the final bicyclic product.

A diversity-oriented synthesis approach starting from 1,3-cyclooctadiene, a related C8 ring system, has been used to create novel functionalized azaheterocyclic β-amino esters. researchgate.net This strategy involves a ring-rearrangement metathesis and demonstrates the potential of cyclooctene precursors in generating complex amino acid derivatives. researchgate.net

Fused heterocyclic compounds are of great interest due to their prevalence in natural products and their wide range of biological activities. sioc-journal.cn Transition metal-catalyzed cyclizations are a powerful tool for synthesizing these structures. sioc-journal.cnnih.gov A cyclooctane (B165968) derivative bearing appropriate functional groups can undergo intramolecular cyclization to form fused heterocyclic systems. For example, a cyclooctane with an amine and a leaving group in appropriate positions could cyclize to form a fused azocine (B12641756) ring.

The synthesis of dicyclopenta[a,d]cyclooctane, the core structure of ophiobolins and fusicoccanes, has been achieved using a ring-closing metathesis reaction starting from a cyclopentane (B165970) derivative, demonstrating the formation of a cyclooctane ring fused to another ring system. nih.gov Similarly, the nitrile group of this compound could be converted to other functionalities that facilitate the annulation of a heterocyclic ring onto the cyclooctane backbone. For example, reduction to an amine followed by reaction with a diketone could lead to the formation of a fused pyrazine (B50134) ring. The synthesis of various fused heterocyclic systems, such as quinolines and isoquinolines, often relies on the cyclization of precursors containing a benzene (B151609) ring fused to a heterocycle. uomus.edu.iq By analogy, a suitably functionalized cyclooctane derivative could serve as a precursor to novel fused heterocyclic systems with larger ring sizes.

Preparation of Functionalized Amino Acids and Bicyclic Derivatives from Cyclooctene Precursors

Development of Bioorthogonal Reagents and Linkers utilizing Cyclooctene Frameworks

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The cyclooctene scaffold, particularly in its strained trans-conformation, is a key player in this field. nih.gov Trans-cyclooctenes (TCOs) are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry. nih.govnih.govresearchgate.net

While this compound itself is a cis-cyclooctene, it can be a precursor to bioorthogonal reagents. The synthesis of functionalized TCOs often starts from more readily available cyclooctene derivatives. The nitrile group could be transformed into a variety of functionalities, such as an amine or a carboxylic acid, which can then be used to attach the cyclooctene to a biomolecule or a reporter molecule, creating a bioorthogonal linker. google.com The development of TCO-containing amino acids for site-specific protein labeling further underscores the importance of functionalized cyclooctene frameworks. nih.govgoogle.com

| Bioorthogonal Reaction Pair | Key Features | Relevant Precursor Scaffold |

| trans-Cyclooctene (B1233481) (TCO) - Tetrazine | Extremely fast reaction kinetics, high selectivity. nih.govresearchgate.net | Functionalized Cyclooctene |

| Strained Cyclooctyne (B158145) - Azide (SPAAC) | Copper-free, suitable for in vivo applications. nih.gov | Functionalized Cyclooctyne |

Applications in Polymer Synthesis

The double bond of this compound makes it a potential monomer for polymerization reactions. Ring-opening metathesis polymerization (ROMP) of cyclic olefins is a powerful method for creating polymers with controlled structures and properties. While not explicitly mentioned for this specific nitrile-containing monomer, cyclooctene and its derivatives are well-known monomers for ROMP. The resulting polymer would feature a repeating unit with a nitrile pendant group, which could be further modified to introduce other functionalities, leading to functional polymers with tailored properties.

Additionally, click chemistry has been utilized in the synthesis of advanced polymer materials. For instance, vegetable oil-based antibacterial thermoset materials have been prepared via a thermal alkyne-azide cycloaddition (TAAC) click reaction. rsc.org A derivative of this compound, for example, a di-functionalized cyclooctene, could potentially be used as a cross-linker in such polymerizations.

Functionalization of Complex Biomolecules via Cyclooctyne-based Click Chemistry

Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is a widely used bioorthogonal reaction for labeling and modifying biomolecules. nih.govnih.gov This reaction typically involves a strained cyclooctyne reacting with an azide-modified biomolecule. rsc.org

Future Directions and Emerging Research Avenues for Cyclooct 3 Ene 1 Carbonitrile

Exploration of Novel Synthetic Pathways and Advanced Catalytic Methods

The synthesis of functionalized cyclooctenes is an active area of research, with a focus on developing more efficient and selective methods. While traditional methods exist, the development of novel synthetic pathways and advanced catalytic systems is crucial for accessing a wider range of derivatives with tailored properties.

Ruthenium-Based Catalysts: Ruthenium-based catalysts have proven effective in ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475) and its derivatives. beilstein-journals.orgresearchgate.netnobelprize.org The development of second-generation Grubbs catalysts has provided more reactive and thermally stable options for these transformations. nobelprize.org Future work will likely focus on designing catalysts with even greater functional group tolerance and stereoselectivity.

Photoisomerization: Flow photochemistry offers a scalable method for the synthesis of trans-cyclooctenes, which are valuable in bioorthogonal chemistry. nih.govresearchgate.net This technique often utilizes silver nitrate-impregnated silica (B1680970) gel to selectively capture the trans-isomer. researchgate.net Research into alternative and more robust solid supports, such as sulfonated silica gel, aims to improve the efficiency and reduce issues like silver leaching. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions represent another promising avenue for the functionalization of cyclooctene systems. researchgate.net These methods can be used to introduce a variety of functional groups, expanding the chemical space accessible from cyclooctene precursors. researchgate.net